5-Methoxyquinoline-3-carbonitrile chemical structure and properties
5-Methoxyquinoline-3-carbonitrile chemical structure and properties
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of a specific derivative, 5-Methoxyquinoline-3-carbonitrile, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectral characterization, potential applications, and safety protocols, offering field-proven insights and a self-validating framework for its scientific exploration.
Chemical Structure and Physicochemical Properties
5-Methoxyquinoline-3-carbonitrile is an aromatic heterocyclic compound featuring a quinoline core substituted with a methoxy group at the 5-position and a nitrile group at the 3-position. The strategic placement of these functional groups significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Molecular Structure
The fundamental structure of 5-Methoxyquinoline-3-carbonitrile is depicted below. The fusion of a benzene ring with a pyridine ring creates the quinoline core, while the electron-donating methoxy group and the electron-withdrawing nitrile group modulate its chemical character.
Caption: General workflow for photochemical synthesis.
Experimental Protocol: Batch Synthesis
The following is a representative protocol for the batch synthesis of a substituted quinoline-3-carbonitrile, which can be adapted for 5-Methoxyquinoline-3-carbonitrile. [1] Materials:
-
2-(azidomethyl)-3-(2-methoxyphenyl)acrylonitrile (precursor)
-
N-Bromosuccinimide (NBS)
-
Hydrobromic acid (HBr, 48% aq. solution)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a reaction vessel protected from light, dissolve the azide precursor (e.g., 10.0 mmol) in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of HBr to the solution.
-
Irradiation: Irradiate the mixture with a visible light source (e.g., cool white LED panel) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess bromine.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure 5-Methoxyquinoline-3-carbonitrile. [1]
Spectroscopic Data Summary
Characterization is essential to confirm the identity and purity of the synthesized compound. Below is a table of expected spectral data based on the structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (quinoline ring): δ 7.0-9.0 ppm. Methoxy protons (-OCH₃): δ ~3.9 ppm (singlet). [2] |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm. Nitrile carbon (-CN): δ ~115-120 ppm. Methoxy carbon (-OCH₃): δ ~55-60 ppm. [3] |
| IR Spectroscopy | Nitrile stretch (C≡N): ~2220-2230 cm⁻¹. C-O stretch (methoxy): ~1250 cm⁻¹. Aromatic C=C and C=N stretches: ~1500-1620 cm⁻¹. Aromatic C-H stretches: >3000 cm⁻¹. [2][4] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 185.07, corresponding to the molecular formula C₁₁H₈N₂O. [5] |
Potential Applications in Drug Discovery and Research
The quinoline-3-carbonitrile scaffold is of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities. Derivatives have shown promise as anticancer and antiparasitic agents. [2][6][7]
Anticancer and Kinase Inhibition Potential
Many quinoline derivatives function as kinase inhibitors, a major class of anticancer drugs. [8]The quinoline ring system can effectively mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases and disrupt downstream signaling pathways crucial for cancer cell proliferation and survival. [8]While specific studies on 5-Methoxyquinoline-3-carbonitrile are limited, its structural similarity to known kinase inhibitors, such as Bosutinib, suggests it could be a valuable starting point for developing new therapeutic agents. [9]
Antiparasitic Activity
Analogs of methoxybenzo[h]quinoline-3-carbonitrile have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [2][6]Several of these compounds demonstrated superior activity compared to the reference drugs nifurtimox and benznidazole, highlighting the potential of this chemical class in developing new treatments for neglected tropical diseases. [2][6]
Caption: Drug discovery workflow for quinoline derivatives.
Safety, Handling, and Storage
Proper handling of 5-Methoxyquinoline-3-carbonitrile is crucial to ensure laboratory safety. The following information is based on data for structurally related compounds and general laboratory safety standards.
Hazard Identification
Based on safety data for related quinoline carbonitriles, the compound may be associated with the following hazards:
-
H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. A warning signal word is appropriate for this substance.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]* Eye Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent standards. [10][11]* Hand Protection: Handle with compatible chemical-resistant gloves. [10]* Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. [10]* Respiratory Protection: If dust or aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator. [10]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [10][12]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) under an inert atmosphere for long-term stability. [5][13]* Stability: The compound is generally stable under recommended storage conditions. [10]* Materials to Avoid: Avoid contact with strong oxidizing agents and strong acids. [10]* Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). [10]
Conclusion
5-Methoxyquinoline-3-carbonitrile represents a versatile chemical entity with significant potential for application in medicinal chemistry and materials science. Its synthesis is achievable through modern photochemical methods, and its structure provides a rich platform for further functionalization. The documented biological activities of related quinoline-3-carbonitrile derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this scaffold. This guide has provided a foundational framework for understanding its chemical properties, synthesis, characterization, and safe handling. Further investigation into the specific biological targets and mechanisms of action of 5-Methoxyquinoline-3-carbonitrile is warranted and could lead to the development of novel therapeutic agents.
References
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development - ACS Publications. [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH. [Link]
-
5-Methoxyisoquinoline-3-carbonitrile. Moshang Chemical. [Link]
-
5-Methoxyquinoline. PubChem - NIH. [Link]
-
4-hydroxy-5-methoxy-3-quinolinecarbonitrile. ChemSynthesis. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. PubMed. [Link]
-
5-Methoxyisoquinoline. PubChem - NIH. [Link]
-
Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. PubMed. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/ - Semantic Scholar. [Link]
-
Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
¹H NMR spectra of 5 mM... ResearchGate. [Link]
-
NMR Spectroscopy. Hans Reich NMR Collection - University of Wisconsin. [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]
-
Quinolines and derivatives. MassBank. [Link]
-
5-nitroquinoline (5NO₂Qu) and quinoline-3-carbonitrile (Qu3CN). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies | MDPI [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chemscene.com [chemscene.com]
- 6. One-Pot Multicomponent Synthesis of Methoxybenzo[ h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemscene.com [chemscene.com]
